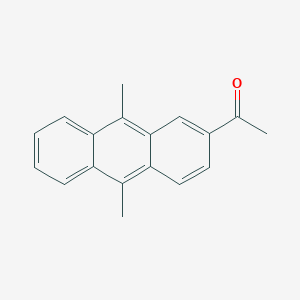

2-Acetyl-9,10-dimethylanthracene

Beschreibung

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

2-Acetyl-9,10-dimethylanthracene is a derivative of a polycyclic aromatic hydrocarbon (PAH). PAHs are organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules are characterized by their planar structures and delocalized pi-electron systems, which grant them unique electronic and photophysical properties. wikipedia.orglibretexts.org PAHs are a cornerstone of organic chemistry, with the simplest examples being naphthalene, anthracene (B1667546), and phenanthrene. wikipedia.org They are formed through processes like the incomplete combustion of organic materials and are naturally present in substances like coal and crude oil. epa.govchemistry-matters.comillinois.edu

The study of PAHs is a significant subfield of chemistry due to their prevalence and diverse applications. The introduction of various functional groups to the basic PAH skeleton allows for the fine-tuning of their chemical and physical properties, leading to a vast array of derivatives with tailored characteristics.

Significance of Anthracene and its Derivatives in Advanced Materials and Fundamental Science

Anthracene, a three-ring PAH, is a particularly important building block in materials science and fundamental chemical research. nih.gov Its rigid, planar, and electron-rich structure makes it an excellent candidate for various applications. mdpi.comrsc.org Anthracene and its derivatives are known for their strong fluorescence, making them valuable as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). mdpi.comrroij.comresearchgate.net

The versatility of anthracene chemistry allows for a wide range of reactions, including electrophilic substitution and cycloadditions, enabling the synthesis of a multitude of derivatives. mdpi.com These derivatives have been investigated for their potential use in:

Organic Field-Effect Transistors (OFETs): Anthracene's high charge carrier mobility makes it a promising material for use in organic electronics. rsc.orgmagtech.com.cn

Sensors: The fluorescence of anthracene derivatives can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors. rroij.com

Photochemistry: The anthracene chromophore is central to many photochemical reactions and has been used to study light-induced processes. rroij.com

Biological Probes: Functionalized anthracenes are utilized in biological systems, for instance, in probing DNA cleavage. rroij.com

The ability to modify the anthracene core with different substituents allows researchers to manipulate its electronic and photophysical properties for specific applications. researchgate.net

Rationale for Focused Research on this compound

The specific substitution pattern of this compound provides a compelling reason for its focused study. The presence of the acetyl group, a deactivating group, and the methyl groups, activating groups, on the anthracene core creates a unique electronic environment. This particular arrangement of substituents can influence the molecule's photophysical properties, reactivity, and potential applications.

Research into such specifically substituted PAHs is driven by the desire to understand the intricate relationships between molecular structure and function. By systematically altering the position and nature of substituents on the anthracene skeleton, chemists can gain deeper insights into the fundamental principles governing the behavior of these molecules. This knowledge is crucial for the rational design of new materials with desired optical, electronic, and chemical properties.

Overview of Research Trajectories for Acetylated Anthracenes

The study of acetylated anthracenes, such as this compound, follows several key research trajectories. One primary area of investigation is the synthesis of these compounds, often through methods like the Friedel-Crafts acylation of the parent anthracene. rsc.org The conditions of these reactions can significantly influence the position of acetylation, leading to different isomers with distinct properties. rsc.org

Another major focus is the characterization of their photophysical properties. This includes studying their absorption and emission spectra, fluorescence quantum yields, and lifetimes. mdpi.combohrium.com Understanding how the acetyl and methyl groups affect the electronic transitions within the anthracene core is a fundamental aspect of this research.

Furthermore, the reactivity of acetylated anthracenes is a subject of interest. The acetyl group can serve as a handle for further chemical modifications, allowing for the construction of more complex molecular architectures. The interplay between the electron-withdrawing acetyl group and the electron-donating methyl groups can also lead to interesting and potentially useful chemical behavior.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

15254-37-2 |

|---|---|

Molekularformel |

C18H16O |

Molekulargewicht |

248.3 g/mol |

IUPAC-Name |

1-(9,10-dimethylanthracen-2-yl)ethanone |

InChI |

InChI=1S/C18H16O/c1-11-15-6-4-5-7-16(15)12(2)18-10-14(13(3)19)8-9-17(11)18/h4-10H,1-3H3 |

InChI-Schlüssel |

VLHMMJXEVIEYHI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)C(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Acetyl 9,10 Dimethylanthracene

Direct Electrophilic Acylation Routes for 2-Acetyl-9,10-dimethylanthracene Synthesis

The most direct method for introducing an acetyl group onto the 9,10-dimethylanthracene (B165754) scaffold is through electrophilic aromatic substitution. The Friedel-Crafts acylation is a classic and effective reaction for this purpose.

Friedel-Crafts Acetylation of 9,10-Dimethylanthracene

The Friedel-Crafts acetylation of 9,10-dimethylanthracene involves the reaction of 9,10-dimethylanthracene with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. sigmaaldrich.com A common Lewis acid used for this reaction is aluminum chloride (AlCl₃). sigmaaldrich.comacs.org The reaction proceeds through the formation of an acylium ion (CH₃CO⁺), a potent electrophile, which then attacks the electron-rich anthracene (B1667546) ring system. sigmaaldrich.com

The reaction is typically carried out in a suitable solvent, such as carbon disulfide, at or slightly above room temperature. acs.org The elevation of temperature can be necessary to initiate the reaction, which is observable by the liberation of hydrogen chloride gas. acs.org The resulting product, this compound, can then be isolated and purified.

Table 1: Reaction Parameters for Friedel-Crafts Acetylation of 9,10-Dimethylanthracene

| Parameter | Details |

| Substrate | 9,10-Dimethylanthracene |

| Reagent | Acetyl chloride |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Carbon disulfide |

| Temperature | Room temperature to 45°C acs.org |

Regioselectivity Determinants in 2-Position Acetylation

A significant aspect of the Friedel-Crafts acetylation of 9,10-dimethylanthracene is the high regioselectivity for substitution at the 2-position. acs.org This selectivity is the result of a delicate interplay between steric and electronic effects within the molecule.

The methyl groups located at the 9 and 10-positions of the anthracene core exert significant steric hindrance. acs.org These bulky groups physically obstruct the approach of the electrophile to the adjacent positions (1, 4, 5, and 8). Consequently, electrophilic attack is directed towards the less sterically crowded 2 and 3-positions of the terminal aromatic rings. acs.org This effect is a primary determinant in favoring the formation of the 2-acetylated product. acs.org

In addition to steric effects, the electronic nature of the anthracene ring system and the directing effects of the methyl groups play a crucial role. Methyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic substitution. latech.edulasalle.edu This electron donation increases the nucleophilicity of the ring, making it more reactive towards the acylium ion. latech.edu

The stability of the intermediate carbocation (the arenium ion or sigma complex) formed during the electrophilic attack also influences the regioselectivity. libretexts.org Attack at the 2-position leads to a more stabilized carbocation intermediate compared to other positions. Resonance structures for the intermediate formed by attack at the 2-position can delocalize the positive charge effectively, including a structure where the charge is placed on a carbon atom bearing a methyl group, which provides additional stabilization through hyperconjugation. libretexts.org

Functional Group Interconversions and Further Derivatization of this compound

The acetyl group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a range of derivatives.

Halogenation Reactions (e.g., Bromination at Methyl Groups)

While direct halogenation of the aromatic ring of this compound can occur, selective halogenation of the methyl groups is a potential pathway for further derivatization. This type of reaction typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS). The acetyl group, being an electron-withdrawing group, deactivates the aromatic ring towards further electrophilic substitution, which can help in directing the halogenation to the methyl groups under the appropriate conditions.

It is important to note that the metabolism of 9,10-dimethylanthracene can lead to hydroxylated and other oxidized derivatives, indicating the reactivity of the methyl groups and the ring system to certain chemical transformations. nih.gov

Exploration of Alternative Substituent Introduction

The introduction of substituents onto the anthracene nucleus is a key strategy for tuning its molecular properties. While direct acetylation of 9,10-dimethylanthracene at the 2-position is a known method, other approaches for introducing functional groups onto the anthracene scaffold are prevalent in synthetic organic chemistry. These methods often involve the use of transition metal-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds. frontiersin.org

For instance, Suzuki-Miyaura and Stille cross-coupling reactions are powerful tools for attaching aryl and other organic fragments to the anthracene core. rsc.org These reactions typically involve the coupling of a halogenated anthracene derivative with an organoboron or organotin reagent in the presence of a palladium catalyst. rsc.orgnih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. nih.gov Another notable method is the Heck reaction, which facilitates the coupling of an unsaturated halide with an alkene. mdpi.com

The Diels-Alder reaction provides a classic route to constructing the anthracene framework itself, which can then be further functionalized. mdpi.comjksus.org This cycloaddition reaction between a diene and a dienophile can be employed to introduce substituents at various positions on the resulting ring system. Microwave-assisted Diels-Alder reactions have been shown to accelerate reaction times and improve yields. jksus.org

Furthermore, Friedel-Crafts alkylation and acylation reactions are fundamental methods for introducing alkyl and acyl groups onto aromatic rings, including anthracene. nih.govbeilstein-journals.orgsigmaaldrich.com These reactions typically employ a Lewis acid catalyst, such as aluminum chloride, to activate the electrophile. sigmaaldrich.comacs.org The regioselectivity of these reactions can be influenced by the steric and electronic properties of both the substrate and the reagent. acs.org

Synthesis of Precursor Compounds Relevant to this compound

The synthesis of this compound inherently relies on the availability of its key precursor, 9,10-dimethylanthracene. The following sections detail advanced synthetic routes to this precursor and discuss relevant transformations of anthracene derivatives.

Advanced Synthetic Routes for 9,10-Dimethylanthracene

The synthesis of 9,10-dimethylanthracene can be approached through various methodologies. One patented method describes a process starting from o-xylene (B151617). google.com This multi-step synthesis involves the oxidation of o-xylene to phthalic acid, followed by a reaction with a Grignard-like reagent derived from o-xylene, bromine, and magnesium, ultimately leading to the formation of 9,10-dimethylanthracene. google.com

Another common strategy involves the reduction of 9,10-anthraquinone derivatives. beilstein-journals.orgresearchgate.net The reactive 9 and 10 positions of anthracene can be protected by converting them to a quinone, allowing for selective substitution at other positions on the aromatic rings. nih.gov Subsequent reduction of the anthraquinone (B42736) can regenerate the anthracene core. nih.govbeilstein-journals.org A variety of reducing agents can be employed for this transformation, including zinc in the presence of ammonia (B1221849) or sodium hydroxide, and lithium aluminum hydride (LAH). nih.govbeilstein-journals.org

Transition metal-catalyzed reactions have also emerged as powerful methods for synthesizing substituted anthracenes. For example, rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes can provide access to the anthracene scaffold. researchgate.net Similarly, nickel and cobalt catalysts can facilitate [2+2+2] cyclotrimerization reactions to construct the anthracene ring system. frontiersin.org

The table below summarizes some of the synthetic approaches to 9,10-disubstituted anthracenes.

| Starting Material(s) | Key Reagents/Catalysts | Product | Reference |

| 9,10-Dibromoanthracene, Arylboronic acid | Pd Catalyst (Suzuki-Miyaura) | 9,10-Diaryl-anthracene | nih.gov |

| 9,10-Dibromoanthracene, Organostannane | Pd Catalyst (Stille) | 9,10-Disubstituted-anthracene | rsc.org |

| Anthraquinone | Zn/NH₃, HCl | Anthracene | nih.gov |

| o-Xylene, Bromine, Magnesium | Manganese acetate, Acetic acid | 9,10-Dimethylanthracene | google.com |

Reduction and Rearrangement of Anthracene Derivatives

The reduction and rearrangement of anthracene derivatives are important transformations in the synthesis of specifically substituted anthracenes. For instance, the reduction of 9,10-anthracenediyl bisacrylate (DADB), synthesized via a Heck reaction, yields diethyl 9,10-anthracenedipropionate (DEADP), a compound with enhanced fluorescence properties. mdpi.com This reduction of the double bonds is achieved using potassium formate (B1220265) in the presence of a palladium catalyst. mdpi.com

Rearrangement reactions can also play a crucial role. The treatment of 9-acetylanthracene (B57403) with aluminum chloride can lead to its rearrangement to form 1- and 2-acetylanthracene (B17958). acs.org This highlights the ability of Lewis acids to not only catalyze acylation but also to induce isomerization of the resulting products. Similarly, 9,10-dimethyl-9,10-dihydroanthracene can be converted to 9,10-dimethylanthracene upon treatment with aluminum chloride. acs.org

These reduction and rearrangement reactions provide additional synthetic tools for accessing a wider range of substituted anthracene derivatives, which may not be directly accessible through other methods.

Advanced Spectroscopic Characterization and Photophysical Analysis

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For anthracene (B1667546) and its derivatives, the characteristic absorption spectrum arises from π-π* transitions within the aromatic system.

The introduction of substituents onto the anthracene core is known to cause shifts in the absorption bands. The acetyl group (CH₃CO-), being an electron-withdrawing group, and the methyl groups (-CH₃), being electron-donating groups, are expected to perturb the electronic structure of the anthracene moiety.

Specifically, the acetyl group at the 2-position is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. This is due to the extension of the conjugated π-system and the stabilization of the excited state. The electron-donating methyl groups at the 9- and 10-positions would further contribute to a red shift by increasing the electron density of the aromatic rings, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The interplay of these opposing electronic effects would determine the final absorption characteristics.

The polarity of the solvent can significantly influence the electronic transitions of a molecule, a phenomenon known as solvatochromism. For a molecule like 2-Acetyl-9,10-dimethylanthracene, which possesses a permanent dipole moment due to the acetyl group, changes in solvent polarity are expected to affect its absorption spectrum.

In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This stabilization would lead to a red shift in the absorption spectrum as the solvent polarity increases. Conversely, in nonpolar solvents, the absorption spectrum would likely be blue-shifted relative to that in polar solvents.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of a molecule, including its emission characteristics and lifetime.

The excitation spectrum of this compound is expected to closely resemble its absorption spectrum, as per Kasha's rule. The emission spectrum, resulting from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀), would appear at longer wavelengths than the absorption spectrum. The vibrational fine structure, characteristic of anthracene, may be less resolved due to the substituents and potential intramolecular charge transfer character.

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. The presence of the electron-withdrawing acetyl group is expected to significantly increase the Stokes shift of this compound compared to unsubstituted anthracene or 9,10-dimethylanthracene (B165754). This is because the acetyl group can promote intramolecular charge transfer (ICT) upon excitation, leading to a more polar excited state that is more stabilized by solvent relaxation prior to emission. This increased stabilization of the excited state results in a lower energy emission and thus a larger Stokes shift.

The magnitude of the Stokes shift is also expected to be dependent on the solvent polarity. An increase in solvent polarity would lead to a greater stabilization of the ICT excited state, resulting in a more pronounced red shift of the emission and a larger Stokes shift.

| Solvent | Expected Trend for Stokes Shift |

| Nonpolar (e.g., Hexane) | Smaller Stokes Shift |

| Polar Aprotic (e.g., Acetonitrile) | Intermediate Stokes Shift |

| Polar Protic (e.g., Ethanol) | Larger Stokes Shift |

This table represents expected trends and not experimental data.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The substitution pattern on the anthracene core can have a profound effect on the quantum yield.

Fluorescence Lifetime Measurements

The fluorescence lifetime is a critical parameter in characterizing the excited state dynamics of a fluorophore. It represents the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This property is inherently sensitive to the molecule's structure and its local environment. For anthracene derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.gov

Measurements are commonly performed using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC) or frequency-domain phase and modulation fluorometry. escholarship.orgresearchgate.net While specific data for this compound is not prominently available in the literature, data for related, well-studied anthracene compounds provide a valuable reference. These standards are chosen for their photostability and single-exponential decay characteristics. escholarship.org The introduction of an acetyl group, which is an electron-withdrawing group with a carbonyl moiety, would be expected to influence the fluorescence lifetime of the 9,10-dimethylanthracene core by altering the rates of both radiative and non-radiative decay pathways. Specifically, it may shorten the lifetime by introducing new non-radiative decay channels, such as enhanced intersystem crossing.

Table 1: Reference Fluorescence Lifetimes of Selected Anthracene Derivatives This table presents data for reference compounds to provide context for the expected fluorescence lifetime of this compound.

| Compound | Solvent | Fluorescence Lifetime (ns) | Source |

|---|---|---|---|

| Anthracene | Cyclohexane | 4.93 | escholarship.org |

| 9,10-Diphenylanthracene | Cyclohexane | 8.4 | escholarship.org |

| Fluorescein | - | 4.3 | nih.gov |

Environmental Quenching Studies (e.g., Oxygen, Halides)

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of other chemical species, known as quenchers. Such studies provide insight into the accessibility of the fluorophore to its environment and the dynamics of intermolecular interactions. The fluorescence of anthracene derivatives is known to be sensitive to quenching by various agents, including dissolved molecular oxygen and species containing heavy atoms like halides.

Oxygen Quenching: Molecular oxygen is a highly efficient quencher of fluorescence for many aromatic hydrocarbons. The quenching mechanism typically involves energy transfer, leading to the formation of singlet oxygen. Studies on 9,10-dimethylanthracene (DMEA) in various n-alkane solvents have shown that the quenching process is nearly diffusion-controlled. nih.gov The rate constant for quenching, kq, is influenced by the solvent viscosity and temperature. For instance, in n-hexane, the activation energy for quenching was found to be slightly smaller than that for solvent viscosity, indicating the high efficiency of the process. researchgate.net

Halide and Halogenated Compound Quenching: Halides and other halogenated compounds can quench fluorescence through mechanisms involving heavy-atom effects, which promote intersystem crossing, or electron transfer. For example, the quenching of anthracene fluorescence by carbon tetrabromide (CBr4) has been studied in supercritical CO2, where the reaction rates were found to follow the diffusion-control limit. researchgate.net It is expected that the fluorescence of this compound would also be susceptible to quenching by both oxygen and halogenated compounds, with the rates depending on the specific solvent and quencher concentration.

Table 2: Activation Energies for Oxygen Quenching of 9,10-Dimethylanthracene (DMEA) Fluorescence Data from a study on the parent compound DMEA, illustrating the efficiency of oxygen quenching.

| Solvent | Activation Energy for Quenching (Eq≠, kJ mol-1) | Activation Energy for Viscosity (Eη≠, kJ mol-1) | Source |

|---|---|---|---|

| n-Hexane | 6.6 ± 0.1 | 7.1 ± 0.2 | researchgate.net |

| Methylcyclohexane | 8.4 ± 0.3 | 10.6 ± 0.1 | researchgate.net |

Rovibronic Coupling and Intersystem Crossing in 9,10-Dimethylanthracene

Rovibronic coupling refers to the interaction between rotational, vibrational, and electronic motions within a molecule. These interactions are crucial in governing the pathways of non-radiative transitions, such as internal conversion and intersystem crossing (ISC). ISC is a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁).

For aromatic hydrocarbons like anthracene, ISC rates are often relatively slow. However, the introduction of a carbonyl group, as in this compound, is known to significantly enhance ISC rates. This is explained by El-Sayed's rules, which state that ISC is more efficient between states of different orbital character (e.g., ¹n,π* → ³π,π* or ¹π,π* → ³n,π). chemrxiv.org The carbonyl group introduces n,π electronic states that are close in energy to the π,π* states of the anthracene ring. This proximity and the strong spin-orbit coupling between these states provide an efficient channel for the S₁ → T₁ transition. chemrxiv.orgncl.ac.uk

Recent studies have highlighted that vibronic coupling involving specific vibrational modes, often in the 700–1600 cm⁻¹ range, is critical for facilitating high ISC rates. nih.govresearchgate.net In the case of this compound, the vibrational modes associated with the acetyl group, in addition to the skeletal modes of the anthracene core, would likely play a significant role in promoting this non-radiative decay pathway.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Signatures of this compound

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Comment |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Sharp bands characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretches from the methyl groups (C9, C10, and acetyl). |

| Carbonyl (C=O) Stretch | 1700 - 1680 | A strong, sharp absorption, characteristic of an aryl ketone. This is the most distinct feature of the acetyl group. |

| Aromatic C=C Skeletal Vibrations | 1620 - 1450 | A series of bands of varying intensity related to the anthracene ring system. |

| C-H Bending (in-plane and out-of-plane) | 1300 - 675 | Complex region with multiple bands. The out-of-plane bending patterns are indicative of the substitution pattern on the aromatic rings. |

Raman Phonon Spectra of Anthracene Derivatives under Varying Conditions

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes vibrational modes. It is particularly sensitive to non-polar, symmetric vibrations, such as the skeletal modes of the aromatic ring system. sns.it For anthracene derivatives, the most intense Raman features typically appear in the 900-1700 cm⁻¹ region and correspond to aromatic skeletal motions, including C=C/C-C stretching and C-H deformation vibrations. nih.gov

Studies on anthracene and its derivatives under high pressure have shown that Raman peak positions shift to higher frequencies (a "blue shift"), reflecting the hardening of bonds as the crystal volume is reduced. researchgate.net Such pressure-induced changes can signal phase transitions. Furthermore, the Raman spectra of twisted anthracene derivatives reveal how structural distortions impact π-electron delocalization and, consequently, the vibrational spectra. nih.gov Low-frequency phonon modes (typically < 200 cm⁻¹), which correspond to lattice vibrations, can also be studied with Raman spectroscopy to understand intermolecular interactions and charge transport properties in the solid state. researchgate.net The Raman spectrum of this compound would be dominated by the modes of the bulky aromatic system, with the acetyl substitution potentially introducing subtle shifts and new, weaker bands.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis of this compound

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds. In the case of this compound (C18H16O), mass spectrometry provides crucial information for confirming its molecular weight and understanding its fragmentation behavior under ionization, which in turn offers insights into its molecular structure.

The molecular formula of this compound is C18H16O, corresponding to a molecular weight of approximately 248.32 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]+•) that confirms this exact mass, distinguishing it from compounds with similar nominal masses.

The fragmentation of the molecular ion of this compound is expected to be dominated by cleavages related to the acetyl group and the stable aromatic core. The most prominent fragmentation pathways are anticipated to be:

Alpha-Cleavage: The most characteristic fragmentation for aromatic ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of a methyl radical (•CH3), leading to the formation of a stable acylium ion.

Loss of the Acetyl Group: Cleavage of the bond between the acetyl group and the anthracene ring would lead to the loss of an acetyl radical (•COCH3) or a neutral ketene (B1206846) molecule (CH2=C=O) after rearrangement.

Fragmentation of the Anthracene Core: The dimethylanthracene moiety itself can undergo fragmentation, typically involving the loss of methyl radicals or hydrogen atoms, leading to further daughter ions.

Based on these principles, a predicted fragmentation pattern for this compound is outlined below:

Predicted Major Fragment Ions for this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 248 | [C18H16O]+• | - | Molecular Ion |

| 233 | [C17H13O]+ | •CH3 | α-cleavage, loss of a methyl radical from the acetyl group |

| 205 | [C16H13]+ | •COCH3 | Cleavage of the acetyl group |

| 191 | [C15H11]+ | •CH3 from the ring | Loss of a methyl radical from the aromatic ring |

It is important to note that the relative abundance of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometry experiment. The stability of the resulting carbocations and radical species plays a crucial role in determining the most favorable fragmentation pathways. The highly conjugated system of the anthracene core lends significant stability to many of the resulting fragment ions.

Further detailed analysis using tandem mass spectrometry (MS/MS) would be invaluable for confirming these proposed fragmentation pathways. By isolating a specific parent ion and inducing further fragmentation, the relationships between the different fragment ions can be definitively established, providing unequivocal structural confirmation of this compound.

Computational Chemistry and Theoretical Modeling of 2 Acetyl 9,10 Dimethylanthracene

Electronic Structure Calculations

The electronic properties of a molecule are fundamental to understanding its reactivity, photophysical behavior, and potential applications. Computational methods are powerful tools for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) for Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like substituted anthracenes. A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are the outermost orbitals involved in chemical reactions. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. frontiersin.org A smaller HOMO-LUMO gap generally implies higher reactivity. frontiersin.org

For substituted anthracenes, the positions and electronic nature of the substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. In the case of 2-Acetyl-9,10-dimethylanthracene, the acetyl group at the 2-position would be expected to act as an electron-withdrawing group, thus lowering the LUMO energy. The methyl groups at the 9 and 10 positions are weakly electron-donating. The interplay of these substituents would determine the final HOMO and LUMO energies and the resulting energy gap.

Table 1: Illustrative HOMO-LUMO Data for Substituted Anthracenes (Hypothetical for this compound)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Anthracene (B1667546) | -5.50 | -2.10 | 3.40 |

| 9,10-dimethylanthracene (B165754) | -5.35 | -2.05 | 3.30 |

| 2-Acetylanthracene (B17958) | -5.65 | -2.40 | 3.25 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Note: The values for anthracene, 9,10-dimethylanthracene, and 2-acetylanthracene are representative and intended for illustrative purposes. Actual values would depend on the specific computational method and basis set used.

Charge population analysis provides insights into the distribution of electronic charge within a molecule, identifying atomic sites that are electron-rich or electron-deficient. This information is crucial for predicting how a molecule will interact with other species. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly employed to calculate partial atomic charges.

For this compound, the electronegative oxygen atom of the acetyl group would be expected to carry a significant negative partial charge, while the adjacent carbonyl carbon would have a positive partial charge. This polarization of the acetyl group would influence the charge distribution across the entire anthracene ring system.

Ab Initio and Semi-Empirical Approaches

While DFT is prevalent, other computational methods exist. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are based on first principles without empirical parameters, offering high accuracy but at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. The choice of method depends on the desired accuracy and the size of the system under investigation.

Geometrical Optimization and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Computational methods can be used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry.

Prediction of Stable Conformations

For flexible molecules, multiple conformations (spatial arrangements of atoms) may exist. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. In the case of 9,10-dimethylanthracene, while the anthracene core is rigid, the methyl groups can rotate. However, due to the steric hindrance at the peri-positions, these rotations are not entirely free. The addition of an acetyl group at the 2-position introduces another degree of rotational freedom around the bond connecting the acetyl group to the anthracene ring.

Computational studies would explore the potential energy surface associated with the rotation of the acetyl group to identify the most stable orientation relative to the anthracene plane. It is generally expected that the acetyl group will be coplanar with the anthracene ring to maximize conjugation, but steric interactions with neighboring hydrogen atoms could lead to a slightly twisted conformation being the most stable.

Dihedral Angle Analysis within the Anthracene Core and Substituents

Computational methods, particularly Density Functional Theory (DFT), are adept at calculating these angles to predict the most stable molecular conformation. In related asymmetrically substituted anthracene molecules, DFT calculations have been effectively used to determine the degree of coplanarity. bsu.by For this compound, a key point of interest would be the dihedral angle between the plane of the acetyl group and the plane of the anthracene core. Steric hindrance between the acetyl group's carbonyl oxygen and the hydrogen atom at the 3-position, as well as the hydrogen at the 1-position, would likely lead to a non-planar arrangement. This twisting would be a balance between the stabilizing effects of conjugation (favoring planarity) and the destabilizing effects of steric repulsion.

Similarly, the methyl groups at the 9 and 10 positions, while not as bulky as phenyl groups, will also experience steric interactions that may cause slight puckering of the anthracene ring, although this effect is generally less pronounced than the twisting of a larger substituent.

A hypothetical dihedral angle analysis for this compound would likely reveal the following:

| Dihedral Angle | Predicted Value (degrees) | Significance |

| C1-C2-C(O)-CH3 | Non-zero, likely > 20° | Indicates a twisted conformation of the acetyl group to minimize steric strain. |

| C8a-C9-CH3 | Variable | Reflects the rotational orientation of the methyl group. |

| C4a-C10-CH3 | Variable | Reflects the rotational orientation of the methyl group. |

This table is predictive and based on studies of related substituted anthracenes. Specific values would require dedicated DFT calculations.

Photophysical Property Predictions

The introduction of an acetyl group, which is an electron-withdrawing group, and methyl groups, which are weakly electron-donating, onto the anthracene scaffold is expected to significantly modulate its photophysical properties compared to the parent anthracene molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the excitation and emission wavelengths of organic molecules. google.comgoogle.com By calculating the vertical excitation energies from the ground state (S₀) to the first excited singlet state (S₁), the absorption maximum (λ_abs) can be predicted. Subsequent geometry optimization of the S₁ state allows for the calculation of the emission wavelength (λ_em) corresponding to the transition back to the ground state.

For this compound, the presence of the acetyl group is expected to cause a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to 9,10-dimethylanthracene. This is due to the extension of the π-conjugated system and the introduction of n-π* transitions associated with the carbonyl group. The electron-donating methyl groups at the 9 and 10 positions would further influence these transitions.

A comparative theoretical study on anthracene derivatives has shown that substitution can efficiently tune their photophysical properties. The choice of functional within TD-DFT, such as CAM-B3LYP, is crucial for obtaining accurate predictions, especially for systems that may exhibit charge-transfer character. google.com

A hypothetical comparison of predicted wavelengths is presented below:

| Compound | Predicted λ_abs (nm) | Predicted λ_em (nm) | Method |

| Anthracene | ~380 | ~400 | TD-DFT |

| 9,10-Dimethylanthracene | ~395 | ~420 | TD-DFT |

| This compound | >400 | >430 | TD-DFT |

These are estimated values to illustrate expected trends. Actual values would depend on the specific computational methodology.

The combination of an electron-withdrawing acetyl group and the electron-rich dimethylanthracene core sets the stage for potential Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from the donor part of the molecule (the dimethylanthracene moiety) to the acceptor part (the acetyl group) in the excited state.

Computational modeling can elucidate the nature and extent of ICT. This is often achieved by analyzing the changes in the electron density distribution between the ground and excited states. The visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a common starting point. For an ICT to occur, the HOMO should be localized on the donor fragment and the LUMO on the acceptor fragment.

In the case of this compound, it is anticipated that the HOMO would be distributed across the anthracene ring system, while the LUMO would have significant contributions from the acetyl group's π* orbital. This spatial separation of the frontier orbitals is a hallmark of potential ICT character. The extent of ICT can be quantified by calculating the charge transferred and the change in dipole moment between the ground and excited states. Molecules exhibiting strong ICT often show significant solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is an invaluable tool for mapping out the reaction coordinates and understanding the energetics of chemical reactions.

A common route to synthesize this compound is through the Friedel-Crafts acylation of 9,10-dimethylanthracene using acetyl chloride and a Lewis acid catalyst like aluminum trichloride. Computational methods can be used to model this reaction mechanism in detail.

This involves locating the transition state (TS) structure for the electrophilic attack of the acylium ion on the anthracene ring. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction and thus its rate. DFT calculations can predict the geometry of the transition state, which would likely involve the formation of a sigma complex (a Wheland intermediate). By calculating the vibrational frequencies of the located stationary points, one can confirm that the reactants and products are energy minima (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Theoretical investigations into the polymerization of polycyclic aromatic hydrocarbons (PAHs) have demonstrated the power of DFT and transition state theory in understanding complex reaction pathways. A similar approach could be applied to map the potential energy surface for the synthesis of this compound and to understand the regioselectivity of the acylation reaction.

Structure-Property Relationship Studies

By systematically modifying the structure of this compound in silico and calculating the resulting properties, a clear structure-property relationship can be established. For instance, one could computationally explore:

The effect of substituent position: Moving the acetyl group to other positions on the anthracene ring (e.g., the 1- or 9-position) and calculating the resulting photophysical properties would reveal the sensitivity of the electronic structure to the substitution pattern.

The effect of different functional groups: Replacing the acetyl group with other electron-withdrawing groups (e.g., -CN, -NO₂) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would allow for a systematic tuning of the HOMO-LUMO gap and, therefore, the absorption and emission wavelengths. Studies on other substituted anthracenes have shown that such modifications can lead to predictable shifts in their photophysical properties.

These computational experiments can generate large datasets that can be used to build predictive models, guiding the synthesis of new anthracene-based materials with tailored optical and electronic properties for applications in fields like organic light-emitting diodes (OLEDs) and fluorescent sensors. bsu.by

Analysis of this compound Reveals Research Gap in Computational Modeling

Despite the growing interest in the computational analysis of polycyclic aromatic hydrocarbons (PAHs), a thorough review of scientific literature reveals a significant gap in the quantitative structure-activity/property relationship (QSAR/QSPR) studies for the specific compound this compound. While the principles of QSAR/QSPR are widely applied in chemistry and toxicology to predict the biological activity or physical properties of chemicals based on their molecular structure, specific research findings and data tables for this particular substituted anthracene are not publicly available.

Advanced Materials Applications and Optoelectronic Research

Resistive Memory Devices and Data Storage Enhancement

Anthracene (B1667546) derivatives are emerging as promising active materials for next-generation non-volatile memory technologies. rsc.org Polyimides (PIs) that incorporate an anthracene moiety have demonstrated a range of electrical bistable switching behaviors, which are crucial for resistive memory devices. rsc.org The performance of these devices, such as their on/off ratio and switching voltage, can be tuned based on the specific chemical structure of the polyimide and the electrodes used. rsc.org

A notable example involves a polyimide synthesized from 4-(anthracen-9-ylmethoxy)-1,3-diaminobenzene (AMDA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). A memory device using this PI (6FDA-AMDA PI) as the active layer between an aluminum (Al) and an indium tin oxide (ITO) electrode exhibited write-once-read-many times (WORM) functionality. rsc.orgresearchgate.net This device achieved a high on/off ratio of up to 10⁶ and had a threshold voltage of 2.40 V. rsc.orgresearchgate.net In contrast, a similar polyimide where the anthracene unit was part of the main chain (6FDA-AnDA PI) showed a lower on/off ratio of 10⁴ and a slightly higher threshold voltage of 2.50 V. rsc.orgresearchgate.net Theoretical calculations suggest that the superior performance of the side-chain PI may be due to more effective inter-chain charge transfer. rsc.org

Furthermore, the confinement of anthracene within the tailor-made nanochannels of metal-organic frameworks (MOFs) has been shown to enable reversible optical writing and data storage. researchgate.net This host-guest system can exhibit photoswitching of its fluorescence emission, a behavior not observed for anthracene in its pure form. researchgate.net This property can be used to create photopatternable and erasable surfaces, holding promise for applications in secure data encryption and product authentication. researchgate.net

Table 1: Performance of Anthracene-Based Resistive Memory Devices

| Material | Device Structure | Memory Type | On/Off Ratio | Threshold Voltage (V) |

|---|---|---|---|---|

| 6FDA-AMDA PI | Al/PI/ITO | WORM | up to 10⁶ | 2.40 |

| 6FDA-AnDA PI | Al/PI/ITO | WORM | up to 10⁴ | 2.50 |

Chemical Sensing Applications in Materials Science

The inherent fluorescence of the anthracene core makes it an excellent scaffold for the design of chemical sensors. By attaching specific receptor units, materials can be created that signal the presence of target analytes through changes in their light emission.

Design of Fluorometric Probes for Analyte Detection (e.g., Glucose-Selective Probes utilizing Acetylated Diboronic Anthracene)

Derivatives of anthracene containing diboronic acid have been extensively developed for the selective detection of glucose, a critical need in diabetes management. vub.be These non-enzymatic sensors offer the potential for long-term, continuous monitoring due to their reversible and covalent binding mechanism with glucose. tandfonline.com

One promising approach involves an acetyl-substituted diboronic acid anthracene derivative. tandfonline.com The introduction of an acetyl group improves key optical properties and glucose-detecting performance. tandfonline.com Compared to its non-acetylated analog, the acetylated probe demonstrates a 20% higher association constant with glucose and a 13% greater quantum yield. tandfonline.com This modification also induces a significant redshift in both the excitation and emission wavelengths, which is advantageous for the fabrication of in vivo monitoring systems. tandfonline.com

Systematic modifications to the anthracene-diboronic acid (P-DBA) structure, such as introducing fluoro, chloro, methoxyl, or cyano substituents, have also been explored to enhance performance, particularly water solubility and binding affinity. tandfonline.comcapes.gov.brresearchgate.net Among these, a cyano-substituted probe (CN-DBA) displayed the highest glucose-binding constant and excellent water solubility, enabling ultrasensitive glucose detection in biological samples like cell lysates and plasma. tandfonline.comcapes.gov.br

Table 2: Comparison of Anthracene-Based Glucose Probes

| Probe | Key Feature | Advantage | Application |

|---|---|---|---|

| Acetyl-substituted diboronic anthracene | Acetyl group modification | Higher association constant and quantum yield for glucose. tandfonline.com | In vivo continuous glucose monitoring. tandfonline.com |

| Cyano-substituted diboronic anthracene (CN-DBA) | Cyano group substitution | Highest glucose-binding constant and good water solubility. tandfonline.comcapes.gov.br | Glucose assays in biological samples (cell lysates, plasma). tandfonline.comcapes.gov.br |

| Anthracene-based diboronic acid (P-DBA) | Core structure | High sensitivity | Glucose probing. tandfonline.comcapes.gov.br |

Sensing Mechanism Investigations (e.g., Photoinduced Electron Transfer Blocking)

The sensing mechanism for many of these anthracene-based fluorescent probes is based on photoinduced electron transfer (PET). rsc.orgresearchgate.net In the absence of the target analyte, the fluorescent anthracene core (the fluorophore) is "quenched" by an electron transfer process from the receptor unit (e.g., the boronic acid). rsc.org This means that when the molecule absorbs light, the excitation energy is dissipated through this non-radiative electron transfer pathway instead of being released as fluorescent light. researchgate.net

Upon binding of the analyte, such as glucose to the boronic acid receptor, the electronic properties of the receptor are altered. tandfonline.com This change effectively blocks or inhibits the PET process. tandfonline.com With the quenching pathway suppressed, the excited fluorophore returns to its ground state by emitting a photon, leading to a "turn-on" of fluorescence. The intensity of this emitted light is proportional to the concentration of the analyte, allowing for quantitative detection. tandfonline.com This elegant mechanism is the basis for highly sensitive and selective chemosensors for a variety of ions and molecules. researchgate.net

Optical, Electronic, and Magnetic Switches Incorporating Anthracene Cores

The ability to modulate the π-electron system of the anthracene core through chemical modification or external stimuli makes it a key component in the development of molecular switches. mdpi.com These switches can reversibly change their properties, such as color or fluorescence, in response to triggers like light, heat, or chemical reactions, making them suitable for optical and electronic devices. mdpi.com

Merging the anthracene system with other unsaturated molecules can create macrocycles where the electronic conjugation can be substantially modulated through redox activation. researchgate.netmdpi.com This activation can switch on a global delocalization of π-electrons, leading to significant changes in the material's optical response. researchgate.net For example, luminophores with pyrazolyl substituents at the 9- and 10-positions of the anthracene core have been shown to exhibit reversible mechanochromism, where grinding the material causes a visible color change from light yellow to yellow-green. researchgate.net

Anthracene's electronic properties also make it a valuable building block for organic field-effect transistors (OFETs) and other semiconductor devices. rsc.org The planar structure promotes strong intermolecular interactions, and its energy levels provide good air stability. rsc.org By designing multifunctional materials that combine the liquid crystalline properties of certain side chains with the fluorescent anthracene core, materials with effective charge transport and strong solid-state emission can be created for integrated devices like organic light-emitting transistors (OLETs). rsc.org

Photofunctional Materials for Thermochromic and Photochromic Applications

Anthracene derivatives are well-known for their photochromic behavior, which is based on a reversible [4π+4π] photodimerization reaction. tandfonline.comtandfonline.com When irradiated with UV light (typically around 360 nm), two anthracene molecules can join to form a dimer, causing a significant change in the material's UV-visible absorption spectrum. vub.betandfonline.com This dimerization process can be reversed either by irradiation with shorter wavelength UV light or by heating, which causes thermal dissociation of the dimer back into the two original anthracene monomers. vub.bersc.org

This reversible behavior is the foundation for creating multi-stimuli-responsive materials. vub.be For instance, anthracene derivatives can be incorporated into polymer networks. The network can be formed or cross-linked via the photodimerization of anthracene groups, and subsequently broken or "healed" by applying heat to dissociate the dimers. vub.be The specific temperature at which this dissociation occurs can be tuned by changing the substituents on the anthracene ring. vub.be

Recent research has also explored radical-induced photochromism in materials like 9-anthracene carboxylic acid. rsc.org Upon irradiation with light, stable radicals are generated, leading to changes in both the color and magnetic properties of the material. rsc.org This opens a new avenue for designing novel photochromic systems for applications in optical switching and displays. rsc.org

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2-Acetyl-9,10-dimethylanthracene | - |

| 4-(anthracen-9-ylmethoxy)-1,3-diaminobenzene | AMDA |

| 4,4′-(hexafluoroisopropylidene)diphthalic anhydride | 6FDA |

| 2,6-diaminoanthracene | AnDA |

| Anthracene-diboronic acid | P-DBA |

| Cyano-substituted diboronic acid anthracene | CN-DBA |

| 9-anthracene carboxylic acid | 9-AC |

| 2-(4-octyloxyphenyl)anthracene | AntPh-OC8 |

Intermolecular Interactions and Aggregation Phenomena

Excimer and Exciplex Formation Studies in Solution and Solid State

The formation of excimers (excited-state dimers) is a well-documented phenomenon in many anthracene (B1667546) derivatives. mdpi.com This process involves the association of a photoexcited molecule with a ground-state molecule of the same species, leading to a new, lower-energy excited state. This is typically observed as a broad, structureless, and red-shifted band in the fluorescence spectrum compared to the monomer emission. mdpi.com The efficiency of excimer formation is highly dependent on factors such as the concentration of the solution, the solvent, and the steric and electronic properties of the substituents on the anthracene core.

For anthracene derivatives, the geometry of the excimer is often a co-facial sandwich arrangement, maximizing π-π interactions. rsc.orgrsc.orgosti.gov However, the presence of bulky substituents, such as the methyl groups at the 9 and 10 positions in 2-Acetyl-9,10-dimethylanthracene, can sterically hinder the close approach required for optimal excimer formation. The acetyl group at the 2-position, being electron-withdrawing, could also influence the excited-state electronic distribution and, consequently, the driving force for excimer formation.

Exciplexes (excited-state complexes) are formed between an excited-state molecule and a ground-state molecule of a different species. mdpi.com For an acetyl-substituted anthracene, the formation of exciplexes would be expected in the presence of suitable electron-donating or electron-accepting molecules. The acetyl group could potentially participate in charge-transfer interactions that stabilize such complexes.

Molecular Packing and Supramolecular Assembly in Crystalline Forms

The way molecules pack in the solid state is crucial for determining the material's bulk properties, including its optical and electronic characteristics. The crystal structure of an anthracene derivative dictates the intermolecular distances and orientations, which in turn govern the extent of π-π stacking and other non-covalent interactions. These interactions are fundamental to phenomena such as aggregation-induced emission and solid-state fluorescence. nih.gov

In many anthracene derivatives, a parallel-stacked arrangement is observed, which can facilitate excimer formation in the solid state. rsc.orgrsc.org The specific substituents on the anthracene core play a critical role in directing the crystal packing. The interplay of steric hindrance from the methyl groups and potential hydrogen bonding or dipole-dipole interactions involving the acetyl group in This compound would be expected to lead to a unique supramolecular assembly.

However, a search of crystallographic databases and the broader scientific literature did not retrieve any reports on the single-crystal X-ray diffraction analysis of This compound . Without this fundamental data, any discussion of its molecular packing and supramolecular assembly remains purely speculative.

Solvent-Chromophore Interactions and their Impact on Photophysics

The photophysical properties of chromophores, such as their absorption and fluorescence spectra, quantum yields, and lifetimes, are often sensitive to the solvent environment. These solvent-chromophore interactions can range from general polarity effects to specific interactions like hydrogen bonding. The acetyl group in This compound , with its carbonyl moiety, introduces a site for potential specific interactions with protic solvents.

Generally, for anthracene derivatives with polar substituents, a bathochromic (red) shift in the fluorescence spectrum is observed with increasing solvent polarity. This is often attributed to the stabilization of a more polar excited state relative to the ground state. The extent of this solvatochromic shift can provide insights into the change in dipole moment upon excitation.

While numerous studies have investigated the solvatochromism of various anthracene derivatives, no specific studies detailing the solvent-dependent photophysical properties of This compound were found. Consequently, no data tables of its photophysical properties in different solvents can be compiled.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Site-Specific Functionalization

The primary route to 2-Acetyl-9,10-dimethylanthracene has been established via the Friedel-Crafts acetylation of 9,10-dimethylanthracene (B165754). acs.org In a typical procedure, the reaction of 9,10-dimethylanthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride in a suitable solvent like carbon disulfide proceeds at elevated temperatures. The acetylation is reported to occur exclusively at the 2-position, a selectivity attributed to the steric hindrance at other positions by the methyl groups at the 9- and 10-positions. acs.org

| Reaction | Reactants | Catalyst | Solvent | Conditions | Product | Reference |

| Friedel-Crafts Acetylation | 9,10-dimethylanthracene, Acetyl chloride | Aluminum chloride | Carbon disulfide | 45°C, 4 hours | This compound | acs.org |

Future research in this area should focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of greener catalysts to replace traditional Lewis acids, the use of milder reaction conditions, and the development of continuous flow processes for improved scalability. google.com Furthermore, the development of novel methods for subsequent site-specific functionalization of the 2-acetyl group, for instance, through conversion to other functional moieties, would significantly broaden the synthetic utility of this compound.

Exploration of Ultra-Long Wavelength Emission and High Quantum Yield Systems

Anthracene (B1667546) derivatives are renowned for their strong blue fluorescence. nih.govmdpi.com The photophysical properties of this compound, however, remain largely uncharacterized. The introduction of an acetyl group, which is an electron-withdrawing group, is expected to influence the electronic structure of the 9,10-dimethylanthracene core, potentially leading to a red-shift in its absorption and emission spectra. mdpi.com

Future research should systematically investigate the photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. A key objective would be to understand the impact of the acetyl group on the radiative and non-radiative decay pathways. For instance, studies on related anthracene derivatives have shown that substitution can significantly impact the quantum yield. nih.govrsc.org

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| Anthracene | Cyclohexane | 0.36 | |

| 9-Vinyl Anthracene | Cyclohexane | 0.76 | aatbio.com |

A critical area of future investigation will be the design of derivatives of this compound that exhibit ultra-long wavelength emission and high quantum yields. This could be achieved through the strategic modification of the acetyl group or further functionalization of the anthracene core to enhance intramolecular charge transfer (ICT) character, a strategy that has been successfully employed for other dye molecules. rsc.org

Advanced Computational Design for Predictive Materials Science

Computational chemistry offers a powerful toolkit for the predictive design of new materials. researchgate.net In the context of this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict its electronic structure, photophysical properties, and reactivity. Such studies can provide valuable insights into the structure-property relationships governing this class of molecules.

Future computational work should focus on:

Predicting Spectroscopic Properties: Calculating the absorption and emission spectra to understand the influence of the acetyl and methyl groups on the electronic transitions.

Designing Novel Derivatives: In-silico screening of various functional groups that could be introduced to tune the emission wavelength, quantum yield, and charge transport properties.

Modeling Intermolecular Interactions: Simulating the packing of this compound in the solid state to predict its performance in organic electronic devices.

These computational studies will not only rationalize experimental findings but also guide the synthesis of new materials with targeted properties, thereby accelerating the discovery process. nih.gov

Integration into Multi-Component and Hybrid Functional Materials

The unique electronic and structural features of this compound make it a promising candidate for integration into multi-component and hybrid functional materials. The acetyl group provides a handle for covalent attachment to polymers, nanoparticles, or other functional molecules, opening up avenues for the creation of advanced materials with tailored properties.

Future research in this direction could explore:

Polymer-Based Materials: Copolymerization of a vinyl-modified derivative of this compound to create fluorescent polymers for applications in organic light-emitting diodes (OLEDs) or sensors.

Hybrid Nanomaterials: Grafting the molecule onto the surface of inorganic nanoparticles (e.g., silica, quantum dots) to create hybrid materials with combined optical and electronic properties. For example, anthracene derivatives have been used as the fluorescent core in core-shell nanoparticles for bioimaging. researchgate.net

Supramolecular Assemblies: Utilizing the acetyl group for hydrogen bonding or other non-covalent interactions to form well-defined supramolecular structures with interesting photophysical or electronic properties.

The ability to integrate this chromophore into larger systems is key to unlocking its full potential in materials science.

Investigation of Niche Applications in Emerging Technologies and Fundamental Science

While the immediate applications of this compound are not yet defined, its properties suggest potential in several niche areas of emerging technology and fundamental science.

Potential areas for future investigation include:

Fluorescent Probes: The acetyl group could be modified to include a recognition moiety for the detection of specific analytes, making it a potential scaffold for chemosensors. researchgate.net

Singlet Oxygen Sensitizers: Anthracene derivatives are known to be efficient singlet oxygen generators. researchgate.netrsc.org The effect of the acetyl group on this property could be investigated for potential applications in photodynamic therapy or photocatalysis.

Organic Semiconductors: The charge transport properties of this compound and its derivatives could be explored for their potential use in organic field-effect transistors (OFETs) or other electronic devices. mdpi.com

Mechanofluorochromic Materials: Some anthracene derivatives exhibit changes in their fluorescence upon mechanical stimulation. mdpi.com The potential for mechanofluorochromism in materials based on this compound could be a fruitful area of research.

Q & A

Q. How can solubility challenges in synthesizing 2-acetyl-9,10-dimethylanthracene derivatives be mitigated?

Solubility issues arise due to steric hindrance from methyl/acetyl groups. To address this, use bulky alkyl substituents (e.g., butyl groups) or high-boiling solvents like quinaldine to enhance dissolution during synthesis. Structural modifications guided by computational solubility predictions (e.g., QSPR models) can also optimize solubility .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Employ NMR (¹H/¹³C) for structural elucidation, HPLC for purity assessment, and SMILES/InChI notations for digital database compatibility. X-ray crystallography is critical for resolving steric effects in derivatives, as demonstrated in anthracene-based frameworks .

Q. What methodologies are effective for studying catalytic dehydrogenation of hindered hydroaromatics like 9,10-dimethylanthracene?

Use palladium catalysts with hydrogen acceptors (e.g., quinaldine) in low-boiling solvents to measure dehydrogenation rates. Compare results with coal-derived systems to assess solvent-catalyst interactions .

Q. How do substituents like acetyl groups influence the photochemical behavior of anthracene derivatives?

Acetyl groups alter π-electron delocalization, affecting excited-state dynamics. UV-Vis spectroscopy and fluorescence quenching experiments can quantify these changes, as seen in substituted anthracenes used as photoactive materials .

Advanced Research Questions

Q. What computational approaches predict the electronic structure and stability of this compound derivatives?

Density Functional Theory (DFT) and Quantum Chemistry calculations model steric and electronic effects. For example, InChIKey/SMILES descriptors enable database matching, while QSPR models correlate substituents with properties like stability and reactivity .

Q. How do steric effects from methyl/acetyl groups impact reaction kinetics in anthracene derivatives?

Steric hindrance slows dehydrogenation rates by limiting catalyst access to reactive sites. Kinetic studies using time-resolved spectroscopy or isotopic labeling (e.g., ¹⁵N/¹³C) can quantify these effects, as shown in hindered hydroaromatic systems .

Q. What mechanisms underlie the toxicity of 9,10-dimethylanthracene in marine organisms?

Toxicity arises from DNA intercalation or metabolic activation to reactive intermediates. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent patterns with LC50 values (e.g., 68.42 mg·L⁻¹ at 48h for scallop larvae). In vitro assays (e.g., comet assay) validate genotoxic pathways .

Q. How can radical cation states of anthracene derivatives be stabilized for mechanistic studies?

Electrochemical oxidation in Freon matrices or γ-irradiation stabilizes π- and σ-radical states. ESR and optical spectroscopy distinguish these states, with solvent/counterion effects critical for stabilizing σ-configurations, as observed in diazoanthracene derivatives .

Methodological Notes

- Synthesis Optimization : Low yields in hindered anthracenes require stepwise coupling (e.g., Suzuki-Miyaura) and inert-atmosphere techniques to prevent side reactions .

- Toxicity Assays : Follow OECD guidelines for LC50 determination, using marine larvae models and QSAR validation .

- Computational Tools : Leverage CC-DPS databases for molecular profiling and patented QSQN technology for multi-property predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.